molecular formula C17H21NO3 B13027097 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester

Cat. No.: B13027097
M. Wt: 287.35 g/mol
InChI Key: YQUMDJWPDFMASF-UHFFFAOYSA-N
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Description

9-Benzyl-7-oxo-9-aza-bicyclo[331]nonane-3-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions that form the bicyclic structure.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to introduce the benzyl group onto the nitrogen atom.

    Oxidation and esterification: The final steps involve the oxidation of the bicyclic core to introduce the ketone functionality and the esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar structure but lacks the carboxylic acid methyl ester group.

    9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical, making it useful in oxidation reactions.

    N-Boc-9-azabicyclo[3.3.1]nonan-3-one: Contains a Boc-protected amine group, used in peptide synthesis.

Uniqueness

9-Benzyl-7-oxo-9-aza-bicyclo[331]nonane-3-carboxylic acid methyl ester is unique due to its combination of a bicyclic structure, a benzyl group, a ketone, and a carboxylic acid methyl ester

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 9-benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C17H21NO3/c1-21-17(20)13-7-14-9-16(19)10-15(8-13)18(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3

InChI Key

YQUMDJWPDFMASF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3

Origin of Product

United States

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